4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one
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Overview
Description
4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one typically involves multiple steps. One common method involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-hydroxyphenylacetic acid to form an ester intermediate. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes .
Mechanism of Action
The mechanism of action of 4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The compound may also interact with DNA, preventing the replication of cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydroxycoumarin (esculetin): Known for its anticancer and antioxidant properties.
Ferulic acid: Exhibits antioxidant and anti-inflammatory activities.
7-hydroxycoumarin (umbelliferone): Used in medicinal chemistry for its various biological activities
Uniqueness
4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one is unique due to its specific structure, which combines the coumarin scaffold with a piperazine moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H20N2O6 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetyl]piperazin-2-one |
InChI |
InChI=1S/C22H20N2O6/c1-28-17-6-7-19-15(10-17)11-18(22(27)30-19)14-2-4-16(5-3-14)29-13-21(26)24-9-8-23-20(25)12-24/h2-7,10-11H,8-9,12-13H2,1H3,(H,23,25) |
InChI Key |
WWNNDZMUXRCLQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)N4CCNC(=O)C4 |
Origin of Product |
United States |
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